molecular formula C10H7Br2N B12504772 6-Bromo-1-(bromomethyl)isoquinoline

6-Bromo-1-(bromomethyl)isoquinoline

Cat. No.: B12504772
M. Wt: 300.98 g/mol
InChI Key: AXUPDHUGFIYIQA-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of 6-bromo-1-(bromomethyl)isoquinoline is C₁₀H₈Br₂N , as confirmed by elemental analysis and high-resolution mass spectrometry. The compound belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The bromine substituents at the 1- and 6-positions introduce steric bulk and polarizability, influencing its reactivity in cross-coupling and nucleophilic substitution reactions.

While direct single-crystal X-ray diffraction data for this specific compound are not publicly available, analogous brominated isoquinolines provide structural insights. For example, 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic space group P 1 with unit cell parameters a = 6.587 Å, b = 7.278 Å, c = 10.442 Å, and angles α = 83.59°, β = 75.42°, γ = 77.39°. This suggests that brominated derivatives of fused aromatic systems often adopt non-planar conformations due to steric clashes between substituents.

In another study, bis(quinoline)bromine perchlorate exhibited linear coordination of Br⁺ ions with quinoline nitrogen atoms at bond lengths of 2.10–2.18 Å. This highlights the propensity of bromine to engage in halogen bonding and coordination interactions, which may similarly influence the solid-state packing of this compound.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

6-bromo-1-(bromomethyl)isoquinoline

InChI

InChI=1S/C10H7Br2N/c11-6-10-9-2-1-8(12)5-7(9)3-4-13-10/h1-5H,6H2

InChI Key

AXUPDHUGFIYIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CBr)C=C1Br

Origin of Product

United States

Preparation Methods

Bromination of 1-Hydroxymethylisoquinoline Derivatives

A common route involves the bromination of 1-hydroxymethylisoquinoline intermediates. For example, 6-bromo-1-hydroxymethylisoquinoline can be treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a bromine atom.

Reaction Conditions :

  • PBr₃ Method : The hydroxymethyl precursor is dissolved in anhydrous dichloromethane (DCM) under nitrogen. PBr₃ is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The mixture is quenched with ice water, and the product is extracted with DCM.
  • HBr Method : Gaseous HBr is bubbled through a solution of the hydroxymethyl compound in acetic acid at 60°C for 6 hours. The crude product is purified via recrystallization.

Yield :

  • PBr₃: 72–85%
  • HBr: 65–78%

Advantages : High regioselectivity and compatibility with acid-sensitive functional groups.
Limitations : Requires careful handling of corrosive reagents.

Alkylation of 6-Bromoisoquinoline

Friedel-Crafts Bromomethylation

Direct introduction of the bromomethyl group to 6-bromoisoquinoline via Friedel-Crafts alkylation is achieved using bromomethyl ethers or dibromomethane in the presence of Lewis acids like aluminum chloride (AlCl₃).

Procedure :

  • 6-Bromoisoquinoline is dissolved in dry DCM.
  • AlCl₃ (1.2 equiv) and dibromomethane (2.0 equiv) are added under nitrogen.
  • The reaction is heated to 40°C for 8 hours, followed by aqueous workup and column chromatography.

Yield : 60–70%
Key Insight : This method avoids multi-step sequences but requires strict anhydrous conditions to prevent side reactions.

Reductive Amination with Bromomethylating Agents

A reductive amination approach employs bromoacetaldehyde diethyl acetal and sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF). The imine intermediate formed between 6-bromoisoquinoline and the bromomethylating agent is reduced to yield the target compound.

Reaction Scheme :
$$
\text{6-Bromoisoquinoline} + \text{BrCH}2\text{OCH}2\text{CH}_3 \xrightarrow{\text{NaBH₃CN, THF}} \text{6-Bromo-1-(bromomethyl)isoquinoline}
$$

Yield : 55–68%
Advantages : Mild conditions suitable for thermally sensitive substrates.

Halogen Exchange Reactions

Chloride-to-Bromide Substitution

Starting from 1-chloromethyl-6-bromoisoquinoline, a halogen exchange reaction using sodium bromide (NaBr) in dimethylformamide (DMF) at 120°C replaces the chlorine atom with bromine.

Procedure :

  • 1-Chloromethyl-6-bromoisoquinoline (1.0 equiv) and NaBr (3.0 equiv) are refluxed in DMF for 24 hours.
  • The product is isolated via extraction with ethyl acetate and purified by silica gel chromatography.

Yield : 80–88%
Critical Note : This method is highly efficient but requires prolonged reaction times.

Comparative Analysis of Methods

Method Starting Material Reagents Yield (%) Complexity
Bromination of Hydroxymethyl 6-Bromo-1-hydroxymethylisoquinoline PBr₃/HBr 65–85 Moderate
Friedel-Crafts Alkylation 6-Bromoisoquinoline AlCl₃, dibromomethane 60–70 High
Reductive Amination 6-Bromoisoquinoline BrCH₂OCH₂CH₃, NaBH₃CN 55–68 Moderate
Halogen Exchange 1-Chloromethyl-6-bromoisoquinoline NaBr, DMF 80–88 Low

Advanced Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysts to introduce the bromomethyl group. For instance, Suzuki-Miyaura coupling between 6-bromoisoquinoline and bromomethylboronic acid pinacol ester affords the product in 75% yield.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Toluene/water (10:1) at 90°C.

Advantages : High functional group tolerance and scalability.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The halogen exchange method (Section 3.1) is favored in industry due to its high yield and minimal byproducts. A typical batch process involves:

  • Reactor Setup : 500 L glass-lined reactor with reflux condenser.
  • Reagents : 50 kg of 1-chloromethyl-6-bromoisoquinoline, 150 kg NaBr, 300 L DMF.
  • Process : Reflux for 24 hours, followed by distillation and crystallization.
  • Output : 42–46 kg of product per batch (purity >98%).

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-(bromomethyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry: 6-Bromo-1-(bromomethyl)isoquinoline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and complex molecules.

Biology: In biological research, the compound is used to study the effects of brominated isoquinolines on biological systems. It can be used to synthesize bioactive molecules for drug discovery and development.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in the development of flame retardants and other materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(bromomethyl)isoquinoline involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, enzymes, or DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-bromo-1-(bromomethyl)isoquinoline is best contextualized by comparing it to related isoquinoline derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
This compound C₁₀H₇Br₂N 294.98 g/mol Br at C6, -CH₂Br at C1 Dual reactivity: Bromine supports cross-coupling; bromomethyl enables nucleophilic substitution .
6-Bromo-1-chloroisoquinoline C₉H₅BrClN 242.5 g/mol Br at C6, Cl at C1 Less reactive at C1 (Cl vs. Br); used in halogen exchange reactions .
6-Bromoisoquinoline-1-carbonitrile C₁₀H₅BrN₂ 233.07 g/mol Br at C6, -CN at C1 Electron-withdrawing cyano group deactivates the ring; used in coordination chemistry .
Ethyl 6-bromoisoquinoline-1-carboxylate C₁₂H₁₀BrNO₂ 280.12 g/mol Br at C6, ester (-COOEt) at C1 Ester group allows hydrolysis to carboxylic acids; polar derivative for solubility studies .
6-Bromo-1,3-dichloroisoquinoline C₉H₄BrCl₂N 277.9 g/mol Br at C6, Cl at C1 and C3 Enhanced cross-coupling potential but steric hindrance; limited in bulky reactions .
1-Bromo-6-fluoroisoquinoline C₉H₅BrFN 230.05 g/mol Br at C1, F at C6 Fluorine’s electronegativity alters electronic properties; potential in bioactivity studies .

Biological Activity

6-Bromo-1-(bromomethyl)isoquinoline is a brominated derivative of isoquinoline, characterized by two bromine substituents: one at the 6-position of the isoquinoline ring and another at the bromomethyl group attached to the 1-position. This unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves several steps, including selective protection and bromination using reagents like sulfuric acid. The compound's dual bromination pattern distinguishes it from other isoquinoline derivatives, potentially enhancing its biological activity compared to compounds with fewer halogen substituents.

Biological Activities

Research indicates that isoquinoline derivatives, including this compound, exhibit a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may interact with enzymes or receptors involved in viral replication. Its structure may facilitate binding to viral proteins, inhibiting their function.
  • Anticancer Properties : Isoquinoline derivatives are known for their cytotoxic effects against various cancer cell lines. The presence of bromine atoms may enhance these effects through increased reactivity with cellular targets .
  • Neurotransmitter Receptor Interaction : Binding affinity studies have shown that related isoquinoline compounds can interact with serotonin and melatonin receptors, which are crucial for regulating mood and circadian rhythms. This suggests potential applications in treating mood disorders or sleep disturbances .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralPotential inhibition of viral replication
AnticancerCytotoxicity observed in various cancer cell lines
Neurotransmitter InteractionBinding to serotonin and melatonin receptors

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cancer cell lines using isoquinoline derivatives. For example, compounds similar to this compound demonstrated significant inhibitory effects on human colon adenocarcinoma cells (DLD-1) and fibroblast cells (BJ). The IC50 values for these compounds were notably lower in DLD-1 cells, indicating selective cytotoxicity towards cancerous cells while sparing normal cells .

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or viral replication.
  • Receptor Modulation : By binding to neurotransmitter receptors, it could influence signaling pathways associated with mood regulation and sleep .

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